molecular formula C9H13FO B571712 Bicyclo[2.2.2]octane-1-carbonyl fluoride CAS No. 116935-86-5

Bicyclo[2.2.2]octane-1-carbonyl fluoride

Cat. No. B571712
CAS RN: 116935-86-5
M. Wt: 156.2
InChI Key: QRXGPWZIBNQHQC-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.2]octane” is a molecule that features two joined rings . The bridgehead atoms are the carbons from which three bonds radiate . The molecular weight of “Bicyclo[2.2.2]octane” is 110.1968 .


Synthesis Analysis

The synthesis of enantiopure bicyclo[3.2.1]octane systems involves an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.02.7]octan-3 . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.2]octane” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “Bicyclo[2.2.2]octane” involve gas phase thermochemistry data and reaction thermochemistry data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Bicyclo[2.2.2]octane” involve gas phase thermochemistry data and condensed phase thermochemistry data .

Safety and Hazards

When handling “Bicyclo[2.2.2]octane-1-carbonyl fluoride”, it is advised to avoid dust formation, take precautionary measures against static discharges, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid release to the environment .

properties

IUPAC Name

bicyclo[2.2.2]octane-1-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXGPWZIBNQHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664501
Record name Bicyclo[2.2.2]octane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octane-1-carbonyl fluoride

CAS RN

116935-86-5
Record name Bicyclo[2.2.2]octane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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